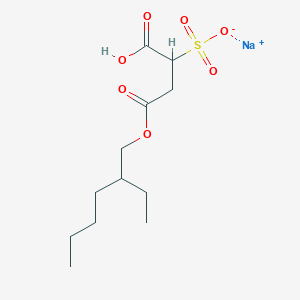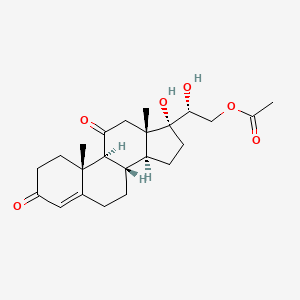
3-Hydroxynortriptyline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Hydroxynortriptyline is a metabolite of nortriptyline, a tricyclic antidepressant. It is formed through the hydroxylation of nortriptyline and plays a role in the pharmacological activity of the parent compound. This compound is of interest due to its potential therapeutic effects and its role in the metabolism of nortriptyline.
準備方法
Synthetic Routes and Reaction Conditions
3-Hydroxynortriptyline can be synthesized through the hydroxylation of nortriptyline. This process typically involves the use of specific enzymes or chemical reagents that facilitate the addition of a hydroxyl group to the nortriptyline molecule. The reaction conditions often include controlled temperatures and pH levels to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of biocatalysts or chemical catalysts to enhance the efficiency of the hydroxylation process.
化学反応の分析
Types of Reactions
3-Hydroxynortriptyline undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form other metabolites.
Reduction: It can undergo reduction reactions under specific conditions.
Substitution: The hydroxyl group can be substituted with other functional groups in certain reactions.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperatures and pH levels to ensure the desired outcomes.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation can lead to the formation of further hydroxylated metabolites, while substitution reactions can yield a variety of derivatives with different functional groups.
科学的研究の応用
3-Hydroxynortriptyline has several scientific research applications, including:
Chemistry: It is used as a reference compound in analytical chemistry to study the metabolism of nortriptyline.
Biology: The compound is studied for its effects on biological systems, particularly its role in the metabolism of antidepressants.
Medicine: Research on this compound focuses on its potential therapeutic effects and its role in the pharmacokinetics of nortriptyline.
Industry: It is used in the pharmaceutical industry for the development and testing of antidepressant medications.
作用機序
3-Hydroxynortriptyline exerts its effects by interacting with specific molecular targets and pathways in the body. It is believed to inhibit the reuptake of neurotransmitters such as serotonin and norepinephrine, similar to its parent compound, nortriptyline. This inhibition increases the levels of these neurotransmitters in the synaptic cleft, leading to enhanced neurotransmission and antidepressant effects.
類似化合物との比較
Similar Compounds
Nortriptyline: The parent compound of 3-Hydroxynortriptyline, used as a tricyclic antidepressant.
Amitriptyline: Another tricyclic antidepressant that is metabolized to nortriptyline.
Protriptyline: A tricyclic antidepressant with a similar chemical structure and pharmacological profile.
Uniqueness
This compound is unique due to its specific hydroxylation at the third position, which distinguishes it from other metabolites of nortriptyline. This hydroxylation can influence its pharmacological activity and its role in the metabolism of nortriptyline.
特性
分子式 |
C19H21NO |
|---|---|
分子量 |
279.4 g/mol |
IUPAC名 |
(2Z)-2-[3-(methylamino)propylidene]tricyclo[9.4.0.03,8]pentadeca-1(15),3(8),4,6,11,13-hexaen-5-ol |
InChI |
InChI=1S/C19H21NO/c1-20-12-4-7-18-17-6-3-2-5-14(17)8-9-15-10-11-16(21)13-19(15)18/h2-3,5-7,10-11,13,20-21H,4,8-9,12H2,1H3/b18-7- |
InChIキー |
DXTZQTSIXRYNQV-WSVATBPTSA-N |
異性体SMILES |
CNCC/C=C\1/C2=CC=CC=C2CCC3=C1C=C(C=C3)O |
正規SMILES |
CNCCC=C1C2=CC=CC=C2CCC3=C1C=C(C=C3)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


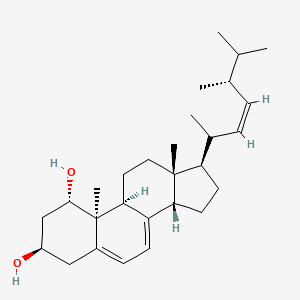
![N-[4-(2-Hydroxyethyl)phenyl]imidodicarbonimidic Diamide](/img/structure/B15295468.png)
![4-[3-(3-Methoxyphenyl)propyl]pyridine](/img/structure/B15295476.png)

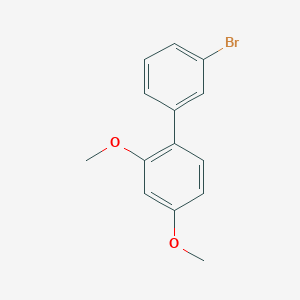
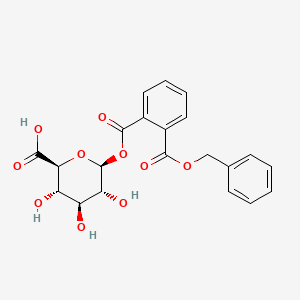
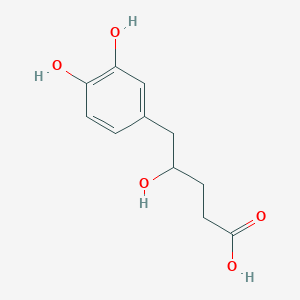
![1-[2-(3-Methoxyphenyl)ethenyl]naphthalene](/img/structure/B15295499.png)
![1-(3-Bromophenyl)bicyclo[2.1.1]hexane-2-carboxylic acid](/img/structure/B15295516.png)
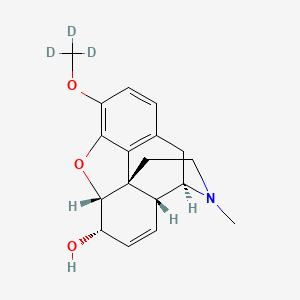

![Methyl (5S,6S)-5,6-Bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]-7-oxoheptanoate](/img/structure/B15295534.png)
